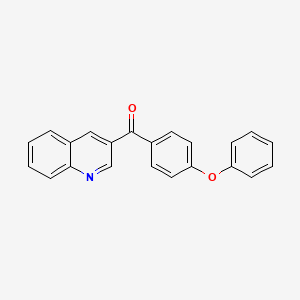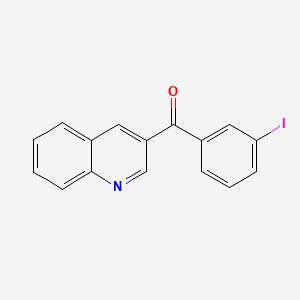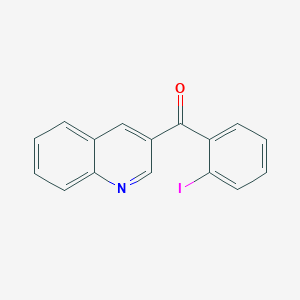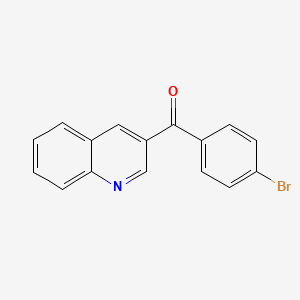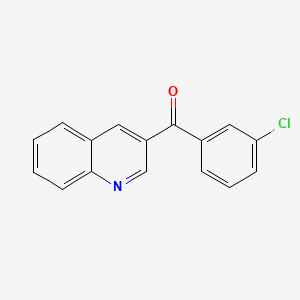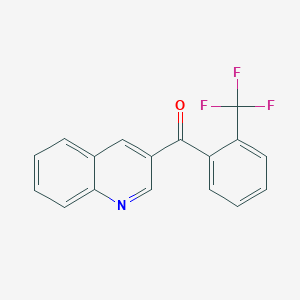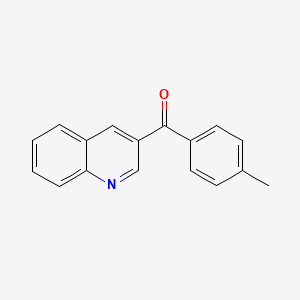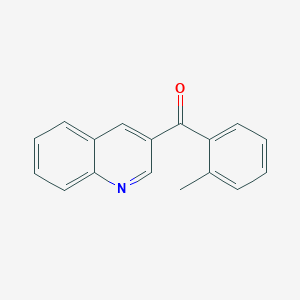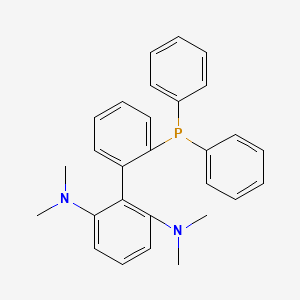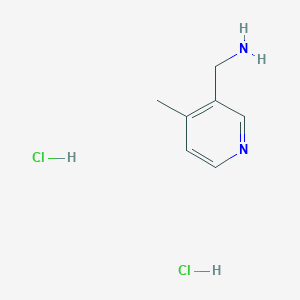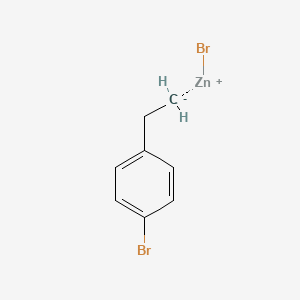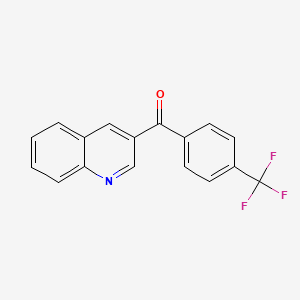
Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Mechanism of Action
Target of Action
The primary targets of 3-(4-Trifluoromethylbenzoyl)quinoline, also known as Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone, are bacterial type II topoisomerases, gyrase and topoisomerase IV . These enzymes play a crucial role in DNA replication, transcription, and recombination .
Mode of Action
Quinolines, including 3-(4-Trifluoromethylbenzoyl)quinoline, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction results in the inhibition of bacterial DNA replication, leading to cell death .
Biochemical Pathways
The action of 3-(4-Trifluoromethylbenzoyl)quinoline affects the DNA replication pathway in bacteria. By inhibiting the function of gyrase and topoisomerase IV, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to DNA fragmentation and ultimately bacterial cell death .
Result of Action
The result of the action of 3-(4-Trifluoromethylbenzoyl)quinoline is the death of bacterial cells. By inhibiting the function of gyrase and topoisomerase IV, the compound prevents DNA replication, leading to DNA fragmentation and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Trifluoromethylbenzoyl)quinoline. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone involves the Cu-catalyzed double C(sp3)-H bond functionalization of saturated ketones . The reaction typically involves the use of 2-aminobenzaldehyde, toluene, Cu(OAc)2, 2,2’-bipyridine, and TEMPO. The reaction is carried out at 120°C for 14 hours, followed by dilution with dichloromethane (DCM) and washing with water and brine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-3-yl(4-(trifluoromethyl)phenyl)methanol, while reduction may produce quinolin-3-yl(4-(trifluoromethyl)phenyl)methane.
Scientific Research Applications
Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its stability and biological activity.
Industry: Used in the development of materials with specific properties, such as liquid crystals and dyes.
Comparison with Similar Compounds
Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone can be compared with other similar compounds, such as:
Quinolin-3-yl(phenyl)methanone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Quinolin-3-yl(4-methoxyphenyl)methanone: Contains a methoxy group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.
The presence of the trifluoromethyl group in this compound makes it unique by enhancing its chemical stability and biological activity compared to its analogs.
Properties
IUPAC Name |
quinolin-3-yl-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO/c18-17(19,20)14-7-5-11(6-8-14)16(22)13-9-12-3-1-2-4-15(12)21-10-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDMEBROFGDKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
